molecular formula C10H11ClN2S2 B14688414 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-methyl- CAS No. 23515-19-7

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-methyl-

Cat. No.: B14688414
CAS No.: 23515-19-7
M. Wt: 258.8 g/mol
InChI Key: CIEFFIHSJUQBGB-UHFFFAOYSA-N
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Description

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-methyl- is a chemical compound belonging to the thiadiazine family This compound is characterized by a thiadiazine ring, which is a six-membered ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom The presence of a m-chlorophenyl group and a methyl group further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a m-chlorophenyl isothiocyanate with a suitable amine, followed by cyclization in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more saturated form, potentially altering its biological activity.

    Substitution: The m-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions and in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the m-chlorophenyl ring.

Scientific Research Applications

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-ethyl-
  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-cyclohexyl-

Uniqueness

Compared to similar compounds, 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The m-chlorophenyl group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

23515-19-7

Molecular Formula

C10H11ClN2S2

Molecular Weight

258.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-methyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C10H11ClN2S2/c1-12-6-13(10(14)15-7-12)9-4-2-3-8(11)5-9/h2-5H,6-7H2,1H3

InChI Key

CIEFFIHSJUQBGB-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C(=S)SC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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